molecular formula C18H20ClN3O4S B2831566 (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone CAS No. 2034609-45-3

(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone

Cat. No.: B2831566
CAS No.: 2034609-45-3
M. Wt: 409.89
InChI Key: AGKTZFGGZODDQL-UHFFFAOYSA-N
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Description

The compound (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is a complex organic molecule featuring a thiazepane ring, a pyrazolo-oxazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by reacting a suitable amine with a chlorosulfonyl isocyanate, followed by cyclization.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrazolo-Oxazine Ring: This can be achieved through a cyclization reaction involving a suitable hydrazine and an epoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazepane ring can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding studies.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone: can be compared with other compounds that have similar structural features, such as:

    Thiazepane Derivatives: Compounds containing the thiazepane ring, which may have similar chemical reactivity and biological activity.

    Pyrazolo-Oxazine Derivatives: Compounds containing the pyrazolo-oxazine ring, which may have similar pharmacological properties.

    Chlorophenyl Derivatives: Compounds containing the chlorophenyl group, which may have similar chemical reactivity.

The uniqueness of This compound lies in its combination of these structural features, which may confer unique chemical and biological properties.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c19-14-5-2-1-4-13(14)16-6-8-21(9-11-27(16,24)25)18(23)15-12-17-22(20-15)7-3-10-26-17/h1-2,4-5,12,16H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKTZFGGZODDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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